Cas no 2228841-79-8 (2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal)
2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal Chemical and Physical Properties
Names and Identifiers
-
- 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal
- 2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal
- 2228841-79-8
- EN300-1759999
-
- Inchi: 1S/C10H14N2O2S/c1-8(7-13)9-6-11-10(15-9)12-2-4-14-5-3-12/h6-8H,2-5H2,1H3
- InChI Key: WSEUCQUFJUNXBX-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1N1CCOCC1)C(C=O)C
Computed Properties
- Exact Mass: 226.07759887g/mol
- Monoisotopic Mass: 226.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 70.7Ų
2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1759999-0.05g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-0.1g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-0.25g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-0.5g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-1.0g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 1g |
$1442.0 | 2023-06-03 | ||
| Enamine | EN300-1759999-2.5g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-5.0g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 5g |
$4184.0 | 2023-06-03 | ||
| Enamine | EN300-1759999-10.0g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 10g |
$6205.0 | 2023-06-03 | ||
| Enamine | EN300-1759999-1g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1759999-5g |
2-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propanal |
2228841-79-8 | 5g |
$4184.0 | 2023-09-20 |
2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal
Recent Advances in the Study of 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal (CAS: 2228841-79-8)
The compound 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal (CAS: 2228841-79-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its morpholine and thiazole moieties, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for researchers in the field.
One of the key areas of research has been the optimization of the synthetic route for 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers utilized a multi-step reaction sequence involving the condensation of morpholine with a thiazole precursor, followed by selective oxidation to yield the target aldehyde. This advancement is expected to facilitate further pharmacological studies and preclinical evaluations.
In terms of biological activity, recent investigations have revealed that 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal exhibits potent inhibitory effects against specific kinase targets implicated in cancer and inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound selectively inhibits the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. The study employed in vitro assays and molecular docking simulations to elucidate the binding interactions, highlighting the compound's potential as a lead molecule for anticancer drug development.
Further research has explored the pharmacokinetic properties of 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal. A preclinical study conducted by a team at the University of Cambridge (2024) evaluated the compound's stability, bioavailability, and metabolic profile. The results indicated moderate oral bioavailability and favorable tissue distribution, suggesting its suitability for further development as an oral therapeutic agent. However, the study also identified areas for improvement, such as enhancing metabolic stability to reduce first-pass effects.
Another significant development is the exploration of 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal as a potential anti-inflammatory agent. A recent publication in the European Journal of Medicinal Chemistry (2024) reported that the compound effectively suppresses the production of pro-inflammatory cytokines in macrophage cell lines. The study attributed this activity to the modulation of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for the compound's application in treating chronic inflammatory conditions.
In conclusion, the latest research on 2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal (CAS: 2228841-79-8) underscores its multifaceted potential in drug discovery. From optimized synthetic methods to promising biological activities, the compound represents a valuable scaffold for further medicinal chemistry efforts. Future studies should focus on advancing the compound through preclinical development, addressing pharmacokinetic challenges, and exploring its therapeutic efficacy in animal models of disease.
2228841-79-8 (2-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropanal) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)